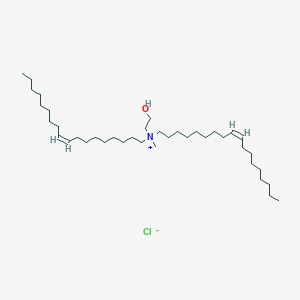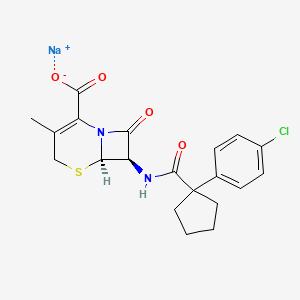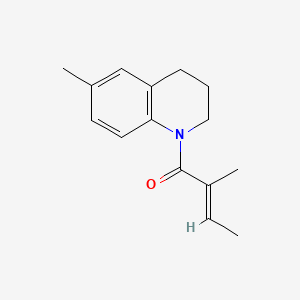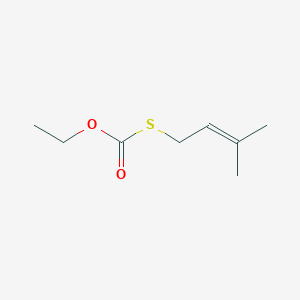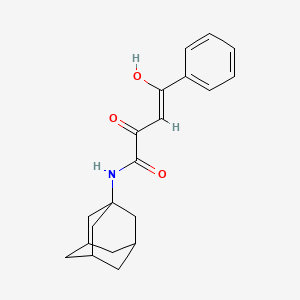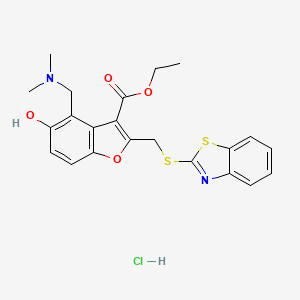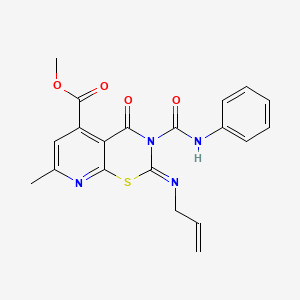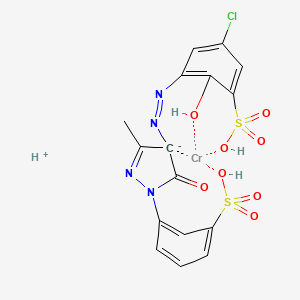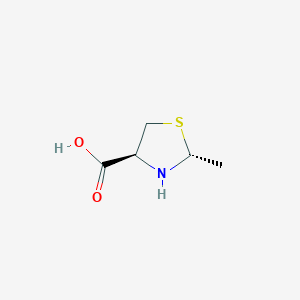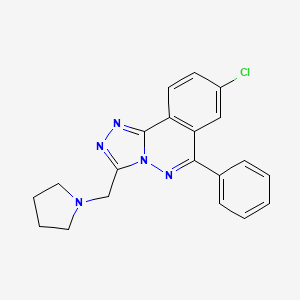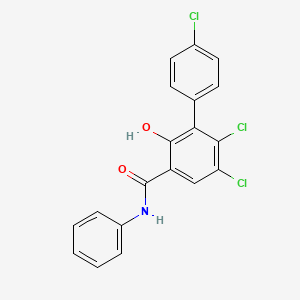
(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms, a hydroxyl group, and a carboxamide group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a biphenyl precursor, followed by the introduction of a hydroxyl group and subsequent formation of the carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the carboxamide group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications fully.
Comparison with Similar Compounds
Similar Compounds
4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide: shares similarities with other chlorinated biphenyl derivatives, such as:
Uniqueness
What sets 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide apart is its specific combination of functional groups and chlorine atoms, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
CAS No. |
55299-09-7 |
|---|---|
Molecular Formula |
C19H12Cl3NO2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
4,5-dichloro-3-(4-chlorophenyl)-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-8-6-11(7-9-12)16-17(22)15(21)10-14(18(16)24)19(25)23-13-4-2-1-3-5-13/h1-10,24H,(H,23,25) |
InChI Key |
MZSKTPSUJCSUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)C3=CC=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


